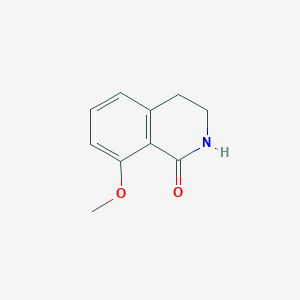

8-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGJBRPKCUAHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 3,4 Dihydroisoquinolin 1 2h One and Analogues

Classical Cyclization Strategies

Traditional methods for the construction of the 3,4-dihydroisoquinolin-1(2H)-one skeleton rely on well-established cyclization reactions that form the core structure through intramolecular bond formation. These methods are valued for their reliability and the accessibility of the required starting materials.

Pictet-Spengler Reaction and Variations for Dihydroisoquinolinones

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgchemrxiv.org The reaction typically proceeds under acidic conditions, which facilitate the formation of an electrophilic iminium ion that is subsequently attacked by the electron-rich aromatic ring. wikipedia.org

While the classical Pictet-Spengler reaction yields fully reduced tetrahydroisoquinolines, variations of this reaction can be employed to access dihydroisoquinolinone structures. wikipedia.org Achieving the oxidation state of a lactam often requires harsher reaction conditions or the use of specific starting materials that incorporate a latent carbonyl group or can be oxidized post-cyclization. For the synthesis of 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a suitable starting material would be 2-(2-methoxyphenyl)ethanamine. The reaction conditions would need to be carefully controlled to favor the formation of the dihydroisoquinolinone over the tetrahydroisoquinoline. Microwave-assisted protocols have been shown to accelerate these types of reactions, potentially offering a more efficient route to the desired products. organic-chemistry.org

Schmidt Reaction in 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

The Schmidt reaction provides a direct method for the conversion of ketones to amides or lactams through treatment with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgnumberanalytics.com This reaction proceeds via the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement that involves the migration of one of the carbonyl's alpha-substituents to the nitrogen atom with the expulsion of dinitrogen gas. wikipedia.org

In the context of 3,4-dihydroisoquinolin-1(2H)-one synthesis, an appropriately substituted indanone serves as the ideal precursor. For the preparation of this compound, the starting material would be 5-methoxy-2,3-dihydro-1H-inden-1-one. The reaction involves the insertion of a nitrogen atom between the carbonyl group and the adjacent aromatic carbon, thereby expanding the five-membered ring of the indanone to the six-membered lactam of the dihydroisoquinolinone. The regioselectivity of the migration (aryl versus alkyl group) is a critical aspect of this reaction, with the aryl group generally migrating preferentially in this type of substrate. libretexts.org

| Starting Material | Reagents | Product | Yield |

| 5-Methoxy-2,3-dihydro-1H-inden-1-one | NaN₃, H₂SO₄ | This compound | Moderate |

This table represents a plausible application of the Schmidt reaction for the synthesis of the target compound, with typical yields for such transformations being in the moderate range.

Castagnoli-Cushman Reaction for Substituted Dihydroisoquinolinones

The Castagnoli-Cushman reaction is a powerful tool for the synthesis of substituted lactams, including the 3,4-dihydroisoquinolin-1(2H)-one scaffold. mdpi.comresearchgate.net This reaction involves the [4+2] cyclocondensation of an imine with a cyclic anhydride (B1165640), such as homophthalic anhydride. mdpi.com The reaction is known for its ability to generate significant molecular complexity in a single step and often proceeds with high diastereoselectivity. researchgate.net

The synthesis of analogues of this compound can be achieved by reacting an appropriately substituted imine, derived from an aldehyde and an amine, with a suitable homophthalic anhydride derivative. For instance, the reaction of an imine derived from a 2-methoxyphenethylamine (B1581544) with homophthalic anhydride would yield a 4-carboxy-8-methoxy-3,4-dihydroisoquinolin-1(2H)-one derivative. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent like trifluoroethanol. mdpi.com

| Imine Component | Anhydride Component | Product | Diastereoselectivity |

| Benzylidene(2-(2-methoxyphenyl)ethyl)amine | Homophthalic anhydride | 4-Carboxy-3-(2-methoxyphenyl)-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one | High (typically trans) |

| (4-Methoxybenzylidene)(2-phenylethyl)amine | Homophthalic anhydride | 4-Carboxy-2-(4-methoxyphenyl)-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | High (typically trans) |

This table showcases representative examples of the Castagnoli-Cushman reaction for the synthesis of substituted dihydroisoquinolinone analogues.

Intramolecular Cyclization of Carbamates, Ureas, and Related Precursors

The intramolecular cyclization of suitably functionalized open-chain precursors, such as carbamates and ureas, offers another versatile route to the 3,4-dihydroisoquinolin-1(2H)-one ring system. These reactions typically involve the formation of a carbon-nitrogen bond to close the heterocyclic ring.

For the synthesis of this compound, a plausible precursor would be a derivative of N-(2-(2-methoxyphenyl)ethyl) carbamate (B1207046) or urea (B33335) with a leaving group on the aromatic ring ortho to the ethylamine (B1201723) side chain. However, a more common approach involves the cyclization of a precursor that already contains the necessary atoms for the lactam ring. For example, an N-(2-(2-methoxyphenyl)ethyl) derivative of a β-keto ester could undergo an intramolecular amidation to form the dihydroisoquinolinone ring. Another approach involves the cyclization of N-phenyl-N'-(2-chloroethyl)ureas, which can lead to the formation of related heterocyclic structures and demonstrates the propensity of these systems to undergo intramolecular cyclization. ulaval.ca

Metal-Catalyzed Approaches

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of complex molecules. Palladium-catalyzed reactions, in particular, have proven to be exceptionally powerful for the synthesis of heterocyclic compounds like 3,4-dihydroisoquinolin-1(2H)-ones.

Palladium-Catalyzed C-H Carbonylation and Desymmetrization

Palladium-catalyzed C-H activation and carbonylation represent a highly efficient and atom-economical strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This approach involves the direct functionalization of a C-H bond on the aromatic ring of a phenethylamine (B48288) derivative, followed by the insertion of carbon monoxide to form the lactam carbonyl group.

A common strategy employs a directing group on the nitrogen atom of the phenethylamine precursor to guide the palladium catalyst to a specific ortho C-H bond. Subsequent carbonylation and reductive elimination then furnish the desired dihydroisoquinolinone product. This method allows for the synthesis of a wide range of substituted analogues with high regioselectivity.

Furthermore, palladium catalysis can be employed in desymmetrization reactions to generate chiral 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov Starting from a prochiral substrate, a chiral palladium catalyst can selectively catalyze the formation of one enantiomer of the product. This is particularly valuable for the synthesis of biologically active compounds, where stereochemistry is often crucial for activity. For example, the asymmetric tandem Heck and carbonylation of bisallyl-phosphine oxides has been developed for the simultaneous synthesis of a chiral P-stereogenic center and a chiral quaternary carbon stereocenter. nih.gov

| Substrate | Catalyst/Ligand | Reagents | Product | Yield/Enantioselectivity |

| N-Allyl-2-iodobenzamide | Pd(OAc)₂ | CO, MeOH | 4-((Methoxycarbonyl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | Good Yield |

| Bisallyl-phosphine oxide | Pd(dba)₂ / Chiral Ligand | CO | Chiral bicyclic phosphine (B1218219) oxide | Good Yield, High ee |

| Acetanilide | Pd(OAc)₂ | Epoxide | β-hydroxy acetanilide | Good Yield |

This table provides examples of palladium-catalyzed reactions relevant to the synthesis of isoquinolinone and related structures, highlighting the versatility of this approach.

Rhodium(III)-Catalyzed Tandem Annulation Reactions

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful strategy for constructing dihydroisoquinolinone frameworks. These reactions often proceed with high efficiency and atom economy, utilizing readily available starting materials.

One notable method involves the direct, rhodium-catalyzed ortho-alkylation of aromatic amides using N-vinylphthalimide, with 8-aminoquinoline (B160924) serving as a directing group. thieme-connect.com The resulting alkylated intermediate is then treated with hydrazine (B178648) in a one-pot sequence to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivatives in good to excellent yields. thieme-connect.com This protocol tolerates various functional groups, including methoxy (B1213986), fluoro, and bromo substituents. thieme-connect.com However, a limitation is the high temperature required for the reaction sequence. thieme-connect.com

Improvements to this methodology have focused on developing more reactive systems that operate under milder conditions. By employing directing groups that also function as internal oxidants, the synthesis of a wide variety of isoquinolones can be achieved at room temperature with low catalyst loadings (as low as 0.5 mol %). acs.org Furthermore, the use of alkenes, such as ethylene, in place of alkynes can lead to the formation of 3,4-dihydroisoquinolones at room temperature. acs.org Mechanistic studies suggest that these improved conditions alter the turnover-limiting step of the catalytic cycle to a concerted metalation-deprotonation (CMD) process. acs.org

Ligand effects also play a crucial role in controlling the regioselectivity of these transformations. For instance, the Rh-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas provides access to 4-methyl-substituted dihydroisoquinolones. nih.gov The choice of catalyst, specifically [CptRhCl2]2, allows for good to excellent levels of regioselectivity. nih.gov Microwave-assisted protocols have also been developed, significantly reducing reaction times compared to conventional heating and enabling a one-step process. nih.gov

Table 1: Examples of Rhodium(III)-Catalyzed Synthesis of Dihydroisoquinolinones

| Starting Material | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Amide (with directing group) | N-Vinylphthalimide | Rh[(OAc)(cod)]2 | 1. Toluene, 160°C, 18h; 2. NH2NH2 | 3,4-Dihydroisoquinolin-1(2H)-one | up to 99% | thieme-connect.com |

| O-Pivaloyl Benzhydroxamic Acid | Propene | [CptRhCl2]2 | Optimized conditions | 4-Methyl-dihydroisoquinolinone | Good to Excellent | nih.gov |

Other Transition Metal-Mediated Cyclizations

Besides rhodium, other transition metals, particularly cobalt and palladium, are effective catalysts for synthesizing dihydroisoquinolinone structures. researchgate.net These methods often leverage C-H activation strategies, providing access to diverse analogues.

Cobalt(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been used for the asymmetric C-H functionalization of N-chlorobenzamides with a variety of alkenes. organic-chemistry.org This process yields dihydroisoquinolones with excellent enantioselectivities and high regioselectivities. organic-chemistry.org Another cobalt-catalyzed method involves the redox-neutral C-H annulation of arylamides with 1,3-dienes to afford 3,4-dihydroisoquinolinones in good yields. organic-chemistry.org

Palladium-catalyzed reactions also feature prominently. A tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides, using air as the terminal oxidant, produces dihydroisoquinolinones bearing a vinyl substituent with high E stereoselectivity. organic-chemistry.org Similarly, a palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes provides 3,4-dihydroisoquinolinones in very good yields, also with air as the oxidant. organic-chemistry.org

Table 2: Cobalt- and Palladium-Mediated Syntheses of Dihydroisoquinolinones

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(III) | N-Chlorobenzamides + Alkenes | Asymmetric C-H Functionalization | Excellent enantioselectivity | organic-chemistry.org |

| Cobalt(III) | Arylamides + 1,3-Dienes | Redox-Neutral C-H Annulation | Good yields, regio- and chemoselective | organic-chemistry.org |

| Palladium | N-Sulfonyl Amides + Terminal Olefins | Dehydrogenative [4+2] Annulation | Air as oxidant, high E stereoselectivity | organic-chemistry.org |

Metal-Free Synthetic Protocols

While metal-catalyzed methods are prevalent, metal-free approaches offer advantages in terms of cost and potential toxicity, making them attractive from a green chemistry perspective.

Visible-Light Photocatalytic Syntheses

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. epfl.ch This strategy often employs organic dyes like Eosin Y or Rose Bengal as photocatalysts, which can initiate single-electron transfer (SET) processes upon excitation with visible light. epfl.chbeilstein-journals.org

One application of this methodology is the α-C(sp³)–H functionalization of tertiary amines, such as 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org For example, the α-C(sp³)–H thiocyanation of tetrahydroisoquinoline derivatives can be achieved using Eosin Y as the photocatalyst under aerobic conditions. beilstein-journals.org The mechanism involves the photocatalyst generating an iminium intermediate from the amine, which is then trapped by a nucleophile. beilstein-journals.org This approach highlights the potential for functionalizing precursors to the dihydroisoquinolinone core under exceptionally mild, metal-free conditions.

Domino and One-Pot Procedures

Domino, or cascade, reactions provide an efficient means of constructing complex molecules like dihydroisoquinolinones in a single operation without isolating intermediates. nih.gov These procedures enhance atom economy and reduce waste. nih.gov

A one-pot, three-component reaction of homophthalic anhydride, amines, and aldehydes can produce dihydroisoquinolones in good yields with excellent diastereoselectivity. organic-chemistry.org Another approach is the Castagnoli–Cushman reaction, which has been used in a one-step synthesis of fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems. beilstein-journals.org This reaction between cyclic imines, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, and various cyclic anhydrides at elevated temperatures yields complex polyheterocyclic scaffolds. beilstein-journals.org

Furthermore, multicomponent reactions like the Ugi-azide reaction can be combined with subsequent cyclizations in a one-pot process. For example, a sequence involving an Ugi-azide reaction followed by an intramolecular Heck cyclization has been developed to synthesize tetrazole-containing 1,2,3,4-tetrahydroisoquinolines, demonstrating the power of combining multiple transformations in a single pot. beilstein-journals.org

Oxidation of Isoquinoline (B145761) Derivatives

The oxidation of more reduced isoquinoline precursors is a straightforward method for accessing the dihydroisoquinolinone core. Dihydroisoquinolines and tetrahydroisoquinolines can be oxidized to their corresponding aromatic isoquinoline analogues. organic-chemistry.org Specifically, the air oxidation of 3,4-dihydroisoquinolinones can yield the corresponding fully aromatic isoquinolinones. lookchem.com For the synthesis of the target lactam structure, the oxidation of a suitable precursor like 8-methoxy-1,2,3,4-tetrahydroisoquinoline (B1589920) would be a relevant transformation, although specific examples focusing on this exact conversion are less detailed in the provided context. Aromatization of 3,4-dihydroisoquinolinium salts can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). lookchem.com

Stereoselective Synthesis of Chiral Dihydroisoquinolinones

The development of stereoselective methods to synthesize chiral dihydroisoquinolinones is of significant interest due to the prevalence of such scaffolds in biologically active molecules.

Enantioselective synthesis has been achieved through transition metal catalysis using chiral ligands. As mentioned previously, cobalt(III) complexes with trisubstituted chiral cyclopentadienyl ligands can catalyze the C-H functionalization of N-chlorobenzamides with alkenes to give chiral dihydroisoquinolones with excellent enantioselectivity. organic-chemistry.org High-valent group 9 metals have also been employed in enantioselective C-H activation/annulation reactions to produce these chiral scaffolds. researchgate.net

Another powerful approach is the palladium-catalyzed asymmetric Heck/Suzuki domino reaction. organic-chemistry.org This method allows for the synthesis of chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivities, demonstrating high functional group tolerance and compatibility with various aryl and alkenyl boronates. organic-chemistry.org These catalytic asymmetric methods represent a direct and efficient route to optically enriched dihydroisoquinolinone derivatives.

Optimization of Synthetic Routes for Yield and Purity

The efficient synthesis of this compound and its analogues is a critical aspect of their potential application in various fields of chemical research. Optimization of synthetic routes focuses on maximizing the reaction yield and ensuring high purity of the final product, which in turn minimizes waste and reduces the cost of production. Key strategies in this optimization process include the careful selection of catalysts, adjustment of reaction conditions such as temperature and solvent, and the implementation of effective purification methods. While specific optimization data for this compound is not extensively detailed in the provided research, general principles can be drawn from the synthesis of analogous 3,4-dihydroisoquinolin-1(2H)-one derivatives and related heterocyclic compounds.

A variety of synthetic methodologies have been developed for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. These include intramolecular cyclization of different precursors, carbonylation reactions, and metal-catalyzed protocols. kthmcollege.ac.in The optimization of these routes is a multifactorial process where slight modifications in the reaction parameters can lead to significant improvements in both the yield and purity of the product.

For instance, in the synthesis of related tetrahydroquinoline derivatives, the choice of catalyst has been shown to be crucial. One study highlighted the use of a rhodium catalyst for the synthesis of N-heterocycles, achieving good to excellent yields with low catalyst loading at room temperature. kthmcollege.ac.in This approach, which involves C-H bond functionalization, demonstrates how catalyst selection can lead to more efficient and milder reaction conditions. kthmcollege.ac.in

Furthermore, intramolecular Friedel-Crafts-type cyclization reactions are a common method for synthesizing dihydroisoquinolinones. The choice of the acid catalyst in these reactions can dramatically influence the outcome. For example, trifluoromethanesulfonic acid has been shown to be a highly efficient catalyst for the cyclization of 1-(2-isocyanatoethyl)benzene derivatives, outperforming other Lewis or Brønsted acids. kthmcollege.ac.in

The following tables, based on data from the synthesis of analogous compounds, illustrate how variations in reaction conditions can impact yield and purity.

Table 1: Effect of Catalyst on the Yield of a Dihydroisoquinolinone Analogue

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Trifluoromethanesulfonic Acid | 10 | 1 | 95 |

| Boron Trifluoride Etherate | 10 | 3 | 81 |

| Methanesulfonic Acid | 10 | 6 | 75 |

This table is illustrative and based on general findings for Friedel-Crafts type cyclizations of related compounds.

Table 2: Influence of Solvent on the Purity of a Dihydroisoquinolinone Analogue

| Solvent | Temperature (°C) | Purity (%) |

| Toluene | 110 | 98 |

| Dichloromethane | 40 | 92 |

| Acetonitrile (B52724) | 82 | 95 |

This table is illustrative and based on common observations in organic synthesis.

Purification of the final product is another critical step that is optimized. Techniques such as column chromatography, recrystallization, and distillation are employed to remove impurities, unreacted starting materials, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Mechanistic Investigations of Chemical Transformations Involving Dihydroisoquinolinones

Reaction Pathway Elucidation through Spectroscopic and Computational Methods

The elucidation of reaction pathways for the formation of 3,4-dihydroisoquinolin-1(2H)-ones relies heavily on a combination of spectroscopic analysis and computational modeling. While specific studies detailing the pathway for 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one are not extensively documented in isolation, the general methodologies applied to this class of compounds provide a clear framework.

Spectroscopic techniques are vital for identifying transient intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is used to determine the structure of isolated compounds. Advanced techniques like 2D NMR can help establish connectivity in more complex intermediates. Mass spectrometry (MS) provides molecular weight information, aiding in the identification of intermediates and products throughout the reaction course.

Computational methods, such as Density Functional Theory (DFT), complement experimental data by modeling reaction energetics. These calculations can map out the entire energy landscape of a proposed reaction mechanism, allowing researchers to:

Calculate the activation energies for different potential pathways.

Determine the relative stability of intermediates and transition states.

Predict the most likely reaction mechanism.

Explain observed selectivity (regio- and stereo-).

For instance, in reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, computational studies can validate the formation of proposed N-acyliminium ion intermediates and assess the energy barriers for the subsequent electrophilic aromatic substitution. organic-chemistry.org Similarly, in metal-catalyzed C-H activation/annulation reactions, DFT can model the oxidative addition, C-H cleavage, migratory insertion, and reductive elimination steps of the catalytic cycle. rsc.org

Role of Iminium Intermediates in Cyclization Reactions

Iminium and N-acyliminium ions are central reactive intermediates in many classical and modern syntheses of the dihydroisoquinolinone core. organic-chemistry.org Their electrophilic nature drives the key cyclization step, which involves an intramolecular electrophilic attack on the electron-rich aromatic ring.

The Bischler-Napieralski reaction and its modifications are classic examples where an N-acyliminium intermediate is crucial. organic-chemistry.org In this process, a β-phenylethylamide is treated with a dehydrating agent. This promotes the formation of an N-acyliminium ion, which then undergoes an intramolecular cyclization via electrophilic aromatic substitution to form the dihydroisoquinoline ring system. The use of specific reagents can prevent side reactions, ensuring the desired cyclization proceeds efficiently. organic-chemistry.org

Another important transformation is the Castagnoli–Cushman reaction (CCR), which can be used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction involves the condensation of a homophthalic anhydride (B1165640) with an imine (or an aldehyde and an amine). The reaction proceeds through the formation of a transient iminium intermediate, which then undergoes a cascade of reactions including cyclization to furnish the final lactam scaffold. nih.gov

The table below summarizes key reactions involving iminium intermediates for the synthesis of the dihydroisoquinolinone core.

| Reaction Name | Precursors | Key Intermediate | Role of Intermediate |

| Bischler-Napieralski | β-Phenylethylamide | N-Acyliminium ion | Acts as the electrophile in the intramolecular aromatic substitution (cyclization) step. |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Iminium ion | Formed from condensation; acts as the electrophile for cyclization. |

| Castagnoli–Cushman | Homophthalic anhydride, Amine, Aldehyde | Iminium ion | Triggers the initial cyclization with the anhydride to form the core structure. nih.gov |

Catalytic Cycle Analysis in Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions, particularly those involving palladium (Pd) and rhodium (Rh), have emerged as powerful tools for constructing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, often through C-H activation and annulation strategies. kthmcollege.ac.inrsc.org Analysis of the catalytic cycle is fundamental to understanding and optimizing these transformations.

A prominent example is the rhodium-catalyzed directed synthesis of dihydroisoquinolinones. kthmcollege.ac.in A plausible catalytic cycle for such a reaction, involving the annulation of an N-substituted benzamide (B126) with an alkyne, typically includes the following key steps:

Coordination and C-H Activation : The Rh catalyst coordinates to the directing group on the benzamide substrate (e.g., an amide or urea (B33335) oxygen). This brings the catalyst into proximity to an ortho C-H bond on the aromatic ring, facilitating its cleavage in a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate.

Alkyne Insertion : The alkyne coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-carbon bond of the rhodacycle. This insertion forms a seven-membered rhodacycle.

Reductive Elimination : The final C-C bond is formed through reductive elimination from the seven-membered intermediate. This step releases the annulated product, 3,4-dihydroisoquinolin-1(2H)-one, and regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle.

The table below outlines the general steps in a metal-catalyzed C-H annulation cycle.

| Step | Description | Metal Oxidation State Change (Example: Rh) |

| C-H Activation | The catalyst cleaves an ortho C-H bond on the aromatic ring, forming a metallacycle intermediate. | Rh(I) → Rh(III) |

| Migratory Insertion | A coupling partner (e.g., alkyne) inserts into the metal-carbon bond. | Rh(III) → Rh(III) |

| Reductive Elimination | The final C-C or C-N bond is formed, releasing the product and regenerating the active catalyst. | Rh(III) → Rh(I) |

Understanding each step allows for rational catalyst design and the fine-tuning of reaction conditions to improve yield and selectivity. uni-rostock.de

Investigation of Regioselectivity and Diastereoselectivity

Controlling selectivity is a paramount challenge in the synthesis of substituted dihydroisoquinolinones like the 8-methoxy derivative. Regioselectivity determines the position of cyclization on the aromatic ring, while diastereoselectivity relates to the relative configuration of newly formed stereocenters.

Regioselectivity: In intramolecular cyclization reactions like the Bischler-Napieralski synthesis, the regioselectivity of the electrophilic aromatic substitution is governed by the electronic properties of the substituents on the phenylethylamine precursor. researchgate.net An electron-donating group, such as the methoxy (B1213986) group in the precursor to this compound, is an ortho- and para-director. Cyclization will therefore be directed to the positions activated by this group. The final outcome often favors the less sterically hindered position among the activated sites. researchgate.net

Diastereoselectivity: When the synthesis creates one or more stereocenters, controlling the diastereoselectivity becomes crucial. This is often achieved through several strategies:

Substrate Control : Using a starting material that already contains a chiral center can influence the stereochemical outcome of the newly formed center.

Chiral Auxiliaries : Attaching a removable chiral group to the substrate can direct the approach of reagents from a specific face, leading to a preferred diastereomer.

Chiral Catalysis : Employing a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one diastereomer over others. nih.gov

For example, in the asymmetric synthesis of tetrahydroisoquinoline derivatives, a chiral primary amine catalyst can be used to generate a dienamine intermediate that reacts with high diastereoselectivity in a subsequent cycloaddition. nih.gov Although this example leads to a related core, the principle of using chiral catalysts to control stereochemistry is directly applicable to the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones.

The factors influencing selectivity in these syntheses are summarized below.

| Selectivity Type | Influencing Factors | Example Mechanism |

| Regioselectivity | Electronic effects of substituents (activating/deactivating groups), Steric hindrance. | Electrophilic aromatic substitution in Bischler-Napieralski cyclization. researchgate.net |

| Diastereoselectivity | Pre-existing stereocenters in the substrate, Use of chiral auxiliaries, Use of chiral catalysts or ligands. | Chiral amine-catalyzed cycloaddition reactions. nih.gov |

Structure Activity Relationship Sar Studies in Preclinical Contexts

Systematic Structural Modifications of the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities. researchgate.netkthmcollege.ac.in Its versatility has prompted extensive research into systematic modifications to explore and enhance its therapeutic properties.

One common strategy involves the synthesis of extensive libraries of derivatives through methods like the Castagnoli–Cushman reaction. nih.govrsc.org This approach allows for the introduction of diverse substituents at various positions of the core structure. For instance, a study focusing on antioomycete activity synthesized 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.govrsc.org These modifications included substitutions on the nitrogen atom (position 2) and at position 3 and 4, leading to a broad range of chemical diversity. nih.gov

Another significant modification is the development of a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold for the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov This involved creating building blocks that allowed for iterative synthesis and biological testing of various amides, demonstrating a focused approach to modifying the core for a specific molecular target. nih.gov The synthesis of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives has also been explored to create new tubulin polymerization inhibitors. nih.gov

These systematic modifications are essential for building a comprehensive understanding of the SAR, revealing which parts of the molecule are critical for its biological function and which can be altered to improve properties like potency and selectivity.

Impact of Substituents on Molecular Interactions in in vitro Models

The introduction of different substituents to the dihydroisoquinolinone core has a profound impact on the molecule's interaction with biological targets, as demonstrated in various in vitro models. These studies are key to refining the pharmacophore and understanding the molecular basis of activity.

In the context of PARP inhibition, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides displayed a 'tight' structure-activity relationship concerning the amide portion of the molecule. nih.gov The nature of the amide substituent was critical, with many derivatives failing to meet the desired inhibitory threshold, indicating a high degree of specificity in the binding pocket. nih.gov For example, compound 3l (structure not fully specified in the abstract) showed potent inhibition of PARP1 (IC50 of 156 nM) and a two-fold selectivity towards PARP2 (IC50 = 70.1 nM), highlighting the significant impact of specific substitutions. nih.gov

Similarly, in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, structural modifications played a key role. acs.org A computational analysis identified a preferential amide torsion that improved binding properties. acs.org The cyclization of the amide linker into a six-membered lactam analogue significantly improved the ligand efficiency and potency compared to its acyclic counterpart. acs.org

Further studies on PARP10 inhibitors explored substitutions at the C-5 and C-6 positions of the dihydroisoquinolinone core. researchgate.net A 5-methyl group emerged as a favorable substitution, while bulkier groups like a phenyl group were well-tolerated at the C-6 position, as seen in a compound that exhibited an IC50 of 2.5 μM against PARP10. researchgate.net This demonstrates that even subtle changes in substitution patterns can lead to significant differences in inhibitory activity and selectivity.

The table below summarizes the impact of specific substitutions on the biological activity of dihydroisoquinolinone derivatives from various studies.

| Compound/Series | Target | Key Substitutions | In Vitro Activity (IC50/EC50) | Source |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides (e.g., 3l) | PARP1/PARP2 | Varied amide moieties at C-4 | 156 nM (PARP1), 70.1 nM (PARP2) | nih.gov |

| Lactam Analogue (Compound 18) | EZH2 | Cyclized amide linker | Improved potency over acyclic analogue | acs.org |

| Dihydroisoquinolinone Derivative (Compound 21) | PARP10 | Phenyl group at C-6 | 2.5 µM | researchgate.net |

| Dihydroisoquinolinone Derivative (I23) | Pythium recalcitrans | C4-carboxyl group and other substitutions | 14 µM | nih.govrsc.org |

Positional Isomerism and Methoxy (B1213986) Group Influence (e.g., 8-methoxy vs. other positions)

The position of substituents, particularly electron-donating groups like the methoxy group, on the aromatic ring of the dihydroisoquinolinone scaffold is a critical determinant of biological activity. The influence of positional isomerism has been explored in related heterocyclic systems, providing insights into the potential role of the 8-methoxy group.

In a study on pyrimido[4,5-c]quinolin-1(2H)-ones, a related class of compounds, the position of methoxy substituents played a crucial role in their anticancer activity. researchgate.net For instance, 2-methoxy and 2,4-dimethoxy substitutions on the 2-arylpyrimido part enhanced antimigratory activity in series that also contained a 9-methoxy group. researchgate.net Furthermore, 3,4,5-trimethoxy substitutions significantly improved antimigratory activity, regardless of whether a 9-methoxy group was present. researchgate.net This highlights that both the presence and the specific location of methoxy groups can dramatically modulate the biological profile of a molecule.

Research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis also underscores the importance of substitution at the 8-position. nih.gov While various substituents were explored, the study noted that an N-methylpiperazine was the preferred 8-substituent, but it provides a context for the importance of substitutions at this specific position. nih.gov The SAR of quinoxaline (B1680401) derivatives has also shown that dimethoxy substitution patterns can increase biological activity. mdpi.com

These findings from related scaffolds suggest that the 8-methoxy group in 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one likely plays a specific role in target binding, potentially through hydrogen bonding or by influencing the electronic properties of the aromatic ring system. Moving the methoxy group to other positions (e.g., 5, 6, or 7) would likely alter these interactions, leading to significant changes in potency and selectivity. Direct comparative studies on the specific this compound isomer series are needed to fully elucidate these structure-activity relationships.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into the binding site of its biological target. For the dihydroisoquinolinone scaffold, conformational analysis helps to understand the spatial arrangement of its constituent parts and their influence on molecular interactions.

The dihydroisoquinolinone core contains a six-membered lactam ring fused to a benzene (B151609) ring. kthmcollege.ac.in The saturated part of this isoquinoline (B145761) moiety is not planar. researchgate.net X-ray crystallography studies on related compounds, such as 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, show that the isoquinoline moiety is largely planar, except for the nitrogen and the adjacent sp³-hybridized carbon atoms, which deviate from the mean plane. researchgate.net This creates a specific, non-planar shape that can be crucial for biological recognition.

In cyclic systems like cyclohexanones, which share features with the saturated portion of the dihydroisoquinolinone ring, the conformational preference of substituents (axial vs. equatorial) is well-established and known to be critical for reactivity and biological activity. utdallas.edu The steric interactions that dictate these preferences, often referred to as A-strain, are also relevant for the dihydroisoquinolinone scaffold and how its substituents are presented to a binding site. utdallas.edu Therefore, the inherent conformational biases of the core structure and its substituents are fundamental to its biological activity.

Development of Analogues for Enhanced Specificity or Potency

A primary goal of SAR studies is to guide the rational design of new analogues with improved therapeutic properties, such as enhanced potency, greater selectivity for the target, or better pharmacokinetic profiles. Research on the dihydroisoquinolinone scaffold has led to the development of several promising analogues.

In the pursuit of potent PARP inhibitors, iterative synthesis and testing of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, as a candidate for further preclinical development. nih.gov This compound demonstrated advantages over the approved PARP inhibitor Olaparib in terms of molecular weight, hydrophilicity, and metabolic stability. nih.gov

Similarly, optimization of a series of lactam-containing EZH2 inhibitors focused on improving lipophilic efficiency (LipE). acs.org This effort yielded compound 31 , which showed improved LipE and on-target potency in both biochemical and cellular assays, as well as robust in vivo antitumor activity. acs.org

The thieno[2,3-c]isoquinolin-5(4H)-one backbone, a known PARP1 inhibitor, has been identified as a promising scaffold for developing more specific inhibitors for other PARP family enzymes. bath.ac.uk This indicates that while a core structure may have broad activity, targeted modifications can be used to develop analogues with a more refined and selective inhibition profile. bath.ac.uk The 3,4-dihydroisoquinolin-1(2H)-one motif is recognized as a privileged scaffold precisely because it serves as an excellent starting point for the development of new therapeutic agents through targeted analogue synthesis. researchgate.netkthmcollege.ac.in

The table below showcases examples of analogues developed for enhanced potency or specificity.

| Original Scaffold/Lead | Target | Modification Strategy | Resulting Analogue | Improved Property | Source |

| 3,4-Dihydroisoquinol-1-one-4-carboxamide | PARP | Iterative synthesis and amidation | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Favorable ADME characteristics | nih.gov |

| Lactam-containing EZH2 Inhibitor (Compound 18) | EZH2 | Optimization for Lipophilic Efficiency (LipE) | Compound 31 | Improved LipE and on-target potency | acs.org |

| Thieno[2,3-c]isoquinolin-5(4H)-one | PARP Family | Development of substituted derivatives | Novel alkoxy derivatives | Potential for enhanced selectivity | bath.ac.uk |

Molecular and Cellular Biological Investigations Exclusively in Vitro and Ex Vivo

Target Identification and Validation in Biochemical Assays

No published studies were identified that describe the biochemical profile of 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Enzyme Inhibition Studies (e.g., MDM2, PARP-1, WDR5)

There is no available data from biochemical assays detailing the inhibitory activity of this compound against murine double minute 2 (MDM2), poly (ADP-ribose) polymerase-1 (PARP-1), or WD repeat-containing protein 5 (WDR5).

Receptor Binding Affinity Profiling (e.g., GABAA receptor, muscarinic acetylcholine (B1216132) receptors, 5-HT receptors)

No research findings were located that characterize the binding affinity of this compound for the GABAA receptor, muscarinic acetylcholine receptors, or serotonin (B10506) (5-HT) receptors.

Cell-Based Functional Assays

Information regarding the effects of this compound in cell-based functional assays is not present in the current scientific literature.

Cell Proliferation and Viability Assays in Specific Cell Lines

No data is available from studies investigating the impact of this compound on the proliferation or viability of any specific cell lines.

Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, p53-MDM2)

There are no published reports on whether this compound modulates key intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, or the p53-MDM2 signaling axis.

Studies on DNA Damage Response and Repair Mechanisms

The role of this compound in the cellular response to DNA damage and subsequent repair mechanisms has not been documented in any available research. While general information exists on the DNA-damaging properties of structurally unrelated compounds like 8-methoxypsoralen, these findings are not applicable to the subject compound. nih.gov

Cellular Mechanism of Action in Antimicrobial Contexts

There is no available research specifically investigating the cellular mechanism of antimicrobial action for this compound. Studies detailing its effects on plasma membrane disruption, the generation of reactive oxygen species, or enzyme inhibition in microbial cells could not be located. While research exists on the antimicrobial properties of other isoquinoline (B145761) and quinoline (B57606) derivatives, these findings cannot be attributed to this compound without direct experimental evidence.

Ex Vivo Contractility Studies

No ex vivo studies on smooth muscle preparations to determine the effects of this compound on contractility have been found in the public domain. Research on other isoquinoline precursors has indicated potential smooth muscle relaxant activity, but similar investigations have not been reported for the specific compound .

Molecular Basis of Selective Cytotoxicity in Cancer Cell Lines

There is a lack of specific data from in vitro studies on the selective cytotoxicity of this compound against cancer cell lines. Consequently, there is no information available regarding the molecular basis of its action in this context, such as the induction of apoptosis, cell cycle arrest, or other mechanisms of cell death.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the structural basis of biological activity and for structure-based drug design. Studies on the core scaffold, 3,4-dihydroisoquinolin-1(2H)-one, have demonstrated its utility in designing inhibitors for various protein targets.

Derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 10 (PARP10). Molecular docking studies of these compounds indicated that they likely bind to the nicotinamide (B372718) pocket of the enzyme. researchgate.net This interaction is critical for inhibiting the enzyme's function, which is involved in cellular signaling and DNA repair processes.

In another study, hybrid molecules incorporating the 3,4-dihydroisoquinolin-1(2H)-one core were designed as anticancer agents. Molecular docking simulations showed that these compounds could bind effectively to the colchicine (B1669291) domain of tubulin. researchgate.net The binding is stabilized by a network of steric and electrostatic interactions, suggesting a mechanism of action as tubulin polymerization inhibitors, which disrupts cell division in cancer cells. researchgate.net

| Derivative Class | Protein Target | Predicted Binding Site | Key Finding |

|---|---|---|---|

| PARP10 Inhibitors | PARP10 | Nicotinamide pocket | Scaffold serves as a key component for binding and inhibition. researchgate.net |

| Piperlongumine Analogues | Tubulin | Colchicine domain | Compounds act as potential tubulin polymerization inhibitors. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) such as lipophilicity, electronic properties, and steric effects, QSAR models can predict the activity of new, unsynthesized molecules. This approach is instrumental in lead optimization by guiding the design of compounds with improved potency and desired properties. While specific QSAR studies focused solely on 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one were not prominently identified, this methodology is widely applied to isoquinoline (B145761) derivatives to understand how different substituents influence their biological effects.

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of compounds with their 3D molecular fields (e.g., steric and electrostatic).

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) to build a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity.

CoMSIA provides additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can offer a more detailed understanding of the ligand-receptor interactions.

These models are powerful tools for rational drug design, providing visual guidance for modifying a chemical scaffold, such as the 3,4-dihydroisoquinolin-1(2H)-one core, to enhance its interaction with a biological target.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a valuable tool for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding electronic characteristics.

DFT calculations have been successfully employed to understand the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, in a study on the visible-light-catalyzed synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one, DFT was used to verify the proposed reaction mechanism involving free radicals. bohrium.com The calculations, performed using the M06-2X method with a 6-311++G(d,p) basis set in an acetonitrile (B52724) solvent model, provided deeper insight into the reaction pathway and rationalized the experimental outcomes. bohrium.com

Furthermore, DFT is used to study the electronic and optical properties of isoquinoline derivatives. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict photochemical properties, which is relevant for compounds that may undergo photochemical degradation. researchgate.net Such calculations help in understanding the correlation between molecular structure and electrochemical behavior, which is essential for applications in materials science, such as for electrochromic materials. nih.govresearchgate.net

| Study Focus | DFT Method | Key Insights Gained |

|---|---|---|

| Reaction Mechanism of Synthesis | M06-2X / 6-311++G(d,p) | Verified a visible-light-catalyzed free radical mechanism. bohrium.com |

| Electronic Properties | General DFT | Correlated molecular structure with electrochemical behavior. nih.govresearchgate.net |

| Optical Properties | Time-Dependent DFT (TD-DFT) | Predicted photochemical properties and stability. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule like this compound is critical, as the three-dimensional shape dictates how it can interact with a biological receptor.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of a ligand and its target protein, the stability of the protein-ligand complex, and the specific interactions that govern binding. This technique allows researchers to observe the dynamic behavior of the system, offering insights that are not available from static models like molecular docking. For drug design, MD simulations can help refine docked poses, predict the impact of mutations, and understand the thermodynamics of binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of known active ligands or from the structure of the ligand-binding site of a protein.

This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore features and are therefore likely to be active. Research on inhibitors targeting PARP enzymes has utilized the 3,4-dihydroisoquinolin-1(2H)-one scaffold. By analyzing the crystal structures of these inhibitors bound to their target, a pharmacophore model can be crafted. researchgate.net Such a model provides a foundation for the rational design and discovery of new, more potent, and specific inhibitors based on this privileged chemical scaffold. researchgate.net

Prediction of Binding Free Energies

While molecular docking can predict the binding pose of a ligand, it is often less accurate at predicting the binding affinity. The prediction of binding free energy (ΔG) is a more rigorous computational approach to quantify the strength of the interaction between a ligand and a protein. A more negative ΔG value indicates a stronger and more stable interaction.

Methods for calculating binding free energies include endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more computationally intensive but rigorous methods like alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration). These calculations are vital in drug discovery for accurately ranking potential drug candidates and prioritizing them for synthesis and experimental testing. They provide a quantitative measure of binding affinity that can guide lead optimization efforts to enhance potency.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one in solution. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum exhibits characteristic signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. A reported ¹H-NMR spectrum in deuterated methanol (B129727) (CD₃OD) at 400 MHz shows distinct resonances that confirm the proposed structure. semanticscholar.org The aromatic region displays signals for the three protons on the benzene (B151609) ring, while the aliphatic region shows two triplets corresponding to the adjacent methylene (B1212753) (CH₂) groups. semanticscholar.org A sharp singlet confirms the presence of the methoxy (OCH₃) group. semanticscholar.org

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| H-6 | 7.41 | dd | 8.4, 7.6 | semanticscholar.org |

| H-5 | 6.99 | d | 8.4 | semanticscholar.org |

| H-7 | 6.86 | d | 7.6 | semanticscholar.org |

| H-4 (CH₂) | 3.53 | t | 6.6 | semanticscholar.org |

| H-3 (CH₂) | 2.97 | t | 6.6 | semanticscholar.org |

| OCH₃ | 3.90 | s | - | semanticscholar.org |

| Note: Data table generated based on reported spectral information. semanticscholar.org |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the number of unique carbon environments within the molecule. While specific experimental data is not detailed in the provided search results, expected chemical shifts can be predicted based on the functional groups present. The spectrum would feature a downfield signal for the carbonyl carbon of the lactam, multiple signals in the aromatic region for the six carbons of the benzene ring (including two quaternary carbons), a signal for the methoxy carbon, and two signals in the aliphatic region for the C-3 and C-4 methylene carbons. researchgate.netnih.gov

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C=O (C-1) | 165-175 |

| Aromatic C-O (C-8) | 150-160 |

| Aromatic C-H | 110-135 |

| Aromatic Quaternary C | 120-140 |

| OCH₃ | 55-60 |

| Aliphatic CH₂ (C-4) | ~40 |

| Aliphatic CH₂ (C-3) | ~30 |

| Note: This table represents predicted chemical shift ranges based on analogous structures. researchgate.netnih.gov |

2D-NMR Techniques

To confirm assignments, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would show correlations between the coupled protons, for instance, between the H-3 and H-4 methylene protons and among the adjacent aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

Molecular Weight Determination

For this compound (molecular formula: C₁₀H₁₁NO₂), the calculated monoisotopic mass is 177.0790 g/mol . High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 178.0868, confirming the elemental composition with high accuracy. nih.gov

Fragmentation Analysis

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion undergoes characteristic fragmentation. The fragmentation pathways of isoquinoline (B145761) alkaloids are well-studied and provide structural clues. nih.govresearchgate.net For this compound, key fragmentation events would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at [M-15]⁺. nih.govresearchgate.net

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of CO, a characteristic fragmentation of cyclic ketones and lactams, yielding an [M-15-28]⁺ ion. nih.govresearchgate.net

Ring Cleavage: The dihydroisoquinolinone ring can undergo cleavage, particularly via retro-Diels-Alder (RDA) reactions or cleavage alpha to the nitrogen or carbonyl group, leading to various smaller fragment ions. libretexts.org

| Ion | Proposed Fragmentation | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 178.0868 |

| [M]⁺• | Molecular Ion | 177.0790 |

| [M-CH₃]⁺ | Loss of a methyl radical | 162.0555 |

| [M-CO]⁺• | Loss of carbon monoxide | 149.0841 |

| [M-CH₃-CO]⁺ | Sequential loss of •CH₃ and CO | 134.0606 |

| Note: Table illustrates common fragmentation pathways for methoxy-isoquinoline structures. nih.govresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Secondary Amide (N-H) | Stretch | 3150-3300 | |

| Aromatic C-H | Stretch | 3000-3100 | researchgate.net |

| Aliphatic C-H | Stretch | 2850-2960 | |

| Amide C=O (Lactam) | Stretch (Amide I band) | 1650-1680 | semanticscholar.org |

| Aromatic C=C | Stretch | 1570-1600 | researchgate.net |

| Aryl Ether (C-O) | Asymmetric Stretch | 1230-1270 | |

| Aryl Ether (C-O) | Symmetric Stretch | 1020-1075 | |

| Note: This table outlines the principal expected IR absorption bands. |

The most prominent peaks would be the strong C=O stretch of the cyclic amide (lactam) and the N-H stretching vibration. semanticscholar.org Additionally, absorptions corresponding to aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the characteristic C-O stretching of the aryl ether would be present, collectively confirming the key functional groups of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. Although a crystal structure for this compound itself was not found in the search results, analysis of closely related compounds, such as 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, offers significant insight into its expected solid-state conformation. researchgate.netresearchgate.net

Structural studies on analogous compounds show that the isoquinoline moiety is largely planar, but the saturated portion of the heterocyclic ring (containing C3 and N2) deviates from this plane to minimize steric strain. researchgate.netresearchgate.netnih.gov The C-N bond length within the amide group is typically shorter than a standard single bond, indicating significant double-bond character due to electron delocalization with the adjacent carbonyl group. researchgate.netresearchgate.net In the crystal lattice, molecules would be expected to form intermolecular hydrogen bonds between the N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule, leading to the formation of chains or dimeric structures.

High-Resolution Chromatography for Purity Assessment and Mixture Analysis

High-resolution chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A typical analysis would involve:

Stationary Phase: A reversed-phase column, such as a C18 silica (B1680970) column.

Mobile Phase: A gradient or isocratic mixture of solvents, commonly acetonitrile (B52724) or methanol and water, often containing a small amount of an acid modifier like formic acid to ensure sharp peak shapes.

Detection: A UV-Vis detector set to a wavelength where the aromatic chromophore exhibits strong absorbance (typically in the 220-320 nm range).

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures. While the polarity and moderate molecular weight of this compound may make it amenable to direct GC analysis, derivatization of the acidic N-H proton (e.g., through silylation) might be necessary to improve its volatility and thermal stability. This technique is particularly useful during synthesis to identify reaction intermediates and byproducts.

Potential Research Applications in Preclinical Development

Discovery of Molecular Probes for Biological Pathways

While 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one itself is not extensively documented as a molecular probe, its core scaffold is integral to the development of such tools. Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been developed as potential probes for Positron Emission Tomography (PET) imaging. kthmcollege.ac.in Specifically, these derivatives have been synthesized to target sigma-2 (σ2) receptors, which are considered valuable biomarkers for cancer diagnosis due to their high density in proliferating tumor cells. epa.gov Researchers developed a lead compound based on the dihydroisoquinolinone structure with optimal σ2 pharmacological properties, which then served as a template for creating radiolabeled versions for imaging studies. epa.gov Although the final radiolabeled compound did not successfully image σ2 receptors in the brain in vivo, potentially due to interactions with P-glycoprotein, it demonstrated the utility of the scaffold for creating probes for peripheral tumors. epa.gov

Lead Identification and Optimization Strategies

The process of refining a promising initial compound (a "hit") into a viable drug candidate (a "lead") is a critical stage in drug discovery known as lead identification and optimization. biobide.com This iterative process involves modifying a molecule to improve its potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability. biobide.comscienceopen.com

Targeting Specific Enzymes or Receptors for Therapeutic Research

The inherent versatility of the 3,4-dihydroisoquinolin-1(2H)-one structure allows it to be chemically modified to bind with high specificity to a diverse range of biological targets, including enzymes and receptors involved in various disease pathways. kthmcollege.ac.inmdpi.com This has led to its investigation in multiple therapeutic areas, from oncology to infectious diseases.

A significant area of cancer research involves disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. Blocking this interaction can reactivate p53 and trigger apoptosis in cancer cells, making it a promising therapeutic strategy. nih.govnih.gov

The dihydroisoquinolinone scaffold has emerged as a novel class of small-molecule inhibitors targeting the p53-MDM2 interaction. nih.govresearchgate.net Researchers identified an initial hit compound featuring this scaffold through virtual screening. researchgate.net A subsequent derivatization program led to the development of highly potent, low-nanomolar inhibitors with significant cellular activity. nih.govresearchgate.net X-ray crystallography revealed that these dihydroisoquinolinone derivatives bind to MDM2 in a distinct and unprecedented manner compared to other known inhibitors. nih.gov This discovery culminated in the identification of NVP-CGM097, a potent and selective dihydroisoquinolinone-based MDM2 inhibitor that has advanced into phase 1 clinical trials for treating tumors with wild-type p53. acs.orgacs.org

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been explored for applications in agriculture as a basis for new crop protection agents. nih.gov In a large-scale study, 59 derivatives of this scaffold were synthesized and evaluated for their activity against various plant pathogens. nih.govrsc.orgresearchgate.net

The research found that these compounds demonstrated superior activity against the oomycete Pythium recalcitrans compared to six other fungal phytopathogens. nih.govrsc.org One derivative, designated I23, was particularly effective, showing a higher in vitro potency than the commercial antioomycete agent hymexazol. nih.govrsc.orgresearchgate.net Further investigation into the mechanism of action suggested that the compound works by disrupting the biological membrane systems of the pathogen. rsc.orgresearchgate.net

| Compound | In Vitro Potency (EC50) | In Vivo Preventive Efficacy (at 2.0 mg/pot) | In Vivo Preventive Efficacy (at 5.0 mg/pot) |

|---|---|---|---|

| Derivative I23 | 14.0 µM | 75.4% | 96.5% |

| Hymexazol (Commercial Standard) | 37.7 µM | 63.9% | Not Reported |

Data sourced from studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

The isoquinoline (B145761) core is a structure of interest in the search for new treatments for epilepsy. nih.gov Research has been conducted on various derivatives of the 3,4-dihydroisoquinolin scaffold to evaluate their potential as anticonvulsant agents. nih.gov For example, a study focused on synthesizing novel derivatives starting from 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a structural isomer of the subject compound. nih.gov These efforts led to the identification of compounds with significant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, suggesting a possible mechanism of action via the GABA-A receptor. nih.gov However, research has largely focused on other isomers or the broader class of quinazolinones, and specific anticonvulsant studies centered on this compound are not prominently featured in the scientific literature. nih.govmdpi.com

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized for its potential in developing a range of antimicrobial agents. nih.gov It has served as a foundational structure in the discovery of molecules with antibacterial, antifungal, and antiviral properties. kthmcollege.ac.innih.gov

In the context of antifungal research, the study that identified potent antioomycete agents also evaluated the lead compounds against other fungal pathogens, indicating a broader, albeit less potent, spectrum of activity. nih.govrsc.org While the core structure is a validated starting point, much of the antimicrobial research has been conducted on related but distinct chemical families, such as 1H-benzo[de]isoquinoline-1,3(2H)-diones or tetrahydrothieno[2,3-c]isoquinolines. researchgate.netacs.org These studies confirm the value of the isoquinoline framework in generating compounds that inhibit the growth of bacteria and fungi. researchgate.netacs.org

Scaffold Hopping and Privileged Structure Utilization

In modern medicinal chemistry, the concepts of "scaffold hopping" and "privileged structures" are pivotal strategies for the discovery and development of novel therapeutic agents. Scaffold hopping involves the search for isofunctional molecular cores that can mimic the biological activity of a known active compound while possessing a distinct chemical structure. This approach is valuable for navigating intellectual property landscapes and improving physicochemical or pharmacokinetic properties. A privileged structure is a molecular framework that is capable of providing ligands for multiple, diverse biological targets through judicious modification. vdoc.pub The 3,4-dihydroisoquinolin-1(2H)-one core, the central scaffold of this compound, is recognized as such a privileged structure. kthmcollege.ac.inresearchgate.net

The 3,4-dihydroisoquinolin-1(2H)-one motif is found in numerous natural products and synthetic molecules, demonstrating a vast range of biological activities. kthmcollege.ac.inresearchgate.net This versatility has established it as a foundational scaffold for developing agents with antitumor, antimicrobial, antiviral, and antifungal properties. nih.gov Its utility has been specifically highlighted in the development of inhibitors for crucial enzyme targets, including poly(ADP-ribose) polymerase (PARP). kthmcollege.ac.in The inherent drug-like properties and synthetic tractability of this scaffold make it an attractive starting point for library synthesis and lead optimization campaigns. vdoc.pub

Application in EGFR Inhibitor Design

A clear example of scaffold hopping that led to the development of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) involves the 2-aryl-8-methoxy-isoquinolin-1(2H)-one framework. nih.gov Researchers proposed this scaffold as a novel core for EGFR inhibitors through a scaffold hopping strategy. A series of derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against A431 (epidermoid carcinoma) and A549 (lung cancer) human cancer cell lines, both of which are relevant models for EGFR-targeted therapies. nih.gov

The study identified several compounds with significant inhibitory potential. The structure-activity relationship (SAR) indicated that the nature and position of substituents on the 2-aryl ring were critical for activity. Notably, compound 6c (2-(3-chloro-4-fluorophenyl)-8-methoxy-3,4-dihydroisoquinolin-1(2H)-one) emerged as the most potent derivative from the series, demonstrating strong inhibition of both cancer cell proliferation and EGFR tyrosine kinase (EGFR-TK) activity. nih.gov These findings validate the use of the this compound scaffold as a viable starting point for designing novel EGFR inhibitors. nih.gov

| Compound ID | R Group (at N-2 Position) | Antiproliferative IC₅₀ (μM) vs. A431 | Antiproliferative IC₅₀ (μM) vs. A549 | EGFR-TK Inhibition IC₅₀ (μM) |

| 6a | 4-Fluorophenyl | 10.32 | 18.51 | 5.25 |

| 6b | 4-Chlorophenyl | 8.35 | 15.42 | 4.13 |

| 6c | 3-Chloro-4-fluorophenyl | 2.16 | 6.33 | 0.86 |

| 6d | 3,4-Dichlorophenyl | 5.49 | 12.86 | 3.17 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013. nih.gov

Utilization as a Scaffold for PARP Inhibitors

The privileged nature of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is further demonstrated by its successful application in the design of novel PARP inhibitors. tandfonline.comnih.gov PARP is a critical enzyme family involved in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations. tandfonline.comnih.gov

Researchers designed a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold to serve as the foundation for new PARP inhibitors. nih.govnih.gov Through iterative synthesis and in-vitro biological testing, a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , was identified. This compound demonstrated potent inhibition and favorable drug-like properties. When compared to the approved PARP inhibitor Olaparib, the novel series based on the dihydroisoquinolinone scaffold showed distinct advantages in key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov

| Parameter | Olaparib (Reference) | Des-fluoro Analog of Lead Compound |

| Molecular Weight ( g/mol ) | 434.5 | 397.5 |

| clogP | 1.46 | 1.13 |

| Human Plasma Stability (% remaining after 1h) | 90 | 97 |

| Human Microsomal Stability (% remaining after 1h) | 68 | 94 |

| Human Plasma Protein Binding (%) | 89 | 80 |

Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. nih.gov

The improved physicochemical and stability profiles of the dihydroisoquinolinone-based inhibitor highlight the scaffold's utility in generating preclinical candidates with potentially superior characteristics. nih.gov This successful application underscores the power of using privileged structures like this compound and its analogs to create potent and selective inhibitors for diverse and important therapeutic targets.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been approached through various strategies, including intramolecular cyclization, metal-catalyzed protocols, and domino procedures. kthmcollege.ac.in A known route to the parent 8-methoxy-3,4-dihydroisoquinoline (B3326304) involves the directed ortho-lithiation of N-pivaloyl-3-methoxyphenylethylamine. nih.gov However, future research must prioritize the development of more efficient, sustainable, and environmentally benign synthetic methods.

The principles of green chemistry offer a roadmap for this advancement, encouraging the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. researchgate.net Methodologies such as microwave-assisted synthesis, flow chemistry, and the use of biocatalysts or eco-friendly catalysts could significantly improve the synthesis of the 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one core. researchgate.netresearchgate.net These approaches often lead to shorter reaction times, higher yields, and a reduction in chemical waste.

| Synthetic Approach | Traditional Methodologies | Potential Green Methodologies |

| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, Ultrasound |

| Solvents | Often requires hazardous or non-biodegradable solvents | Water, ethanol, supercritical CO₂, ionic liquids |

| Catalysts | Heavy metal catalysts, stoichiometric reagents | Biocatalysts (enzymes), reusable solid-supported catalysts |

| Process | Batch processing | Continuous flow chemistry |

| Efficiency | Can have moderate yields and generate significant waste | Higher yields, improved atom economy, reduced waste streams |